2-Fluoro-1-iodo-3-methoxybenzene
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H6FIO |
|---|---|
Molecular Weight |
252.02 g/mol |
IUPAC Name |
2-fluoro-1-iodo-3-methoxybenzene |
InChI |
InChI=1S/C7H6FIO/c1-10-6-4-2-3-5(9)7(6)8/h2-4H,1H3 |
InChI Key |
DNRXJYHKUIMHIO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)I)F |
Origin of Product |
United States |
Reaction Mechanisms and Pathways Involving 2 Fluoro 1 Iodo 3 Methoxybenzene
Detailed Mechanistic Investigations of Aromatic Substitution Reactions
The reactivity of 2-Fluoro-1-iodo-3-methoxybenzene (B6230651) is dictated by the electronic properties and interplay of its three distinct substituents: a fluorine atom, an iodine atom, and a methoxy (B1213986) group. These substituents influence the electron density of the aromatic ring and determine the pathways for both electrophilic and nucleophilic attacks.
Electrophilic Aromatic Substitution (EAS) with Fluorine and Iodine Electrophiles
Direct electrophilic substitution using molecular fluorine (F₂) is generally too violent and explosive for practical laboratory synthesis. libretexts.org Similarly, iodine (I₂) is often too unreactive to react with aromatic rings without the presence of an activating catalyst or an oxidizing agent to generate a more potent electrophilic iodine species (like I⁺). libretexts.org Therefore, discussions of EAS on this compound are typically theoretical or involve specialized reagents capable of delivering "F⁺" or "I⁺" equivalents.
The central feature of the EAS mechanism is the formation of a resonance-stabilized carbocation known as an arenium ion or sigma (σ) complex. pearson.comlibretexts.org This intermediate is generated when the nucleophilic aromatic ring attacks the electrophile, temporarily disrupting the ring's aromaticity. masterorganicchemistry.com The stability of this arenium ion is the primary determinant of the reaction's activation energy and, consequently, its rate. numberanalytics.com
Substituents on a benzene (B151609) ring govern the rate of reaction and the orientation (regioselectivity) of subsequent substitutions. lumenlearning.com Activating groups increase the reaction rate compared to benzene, while deactivating groups decrease it. masterorganicchemistry.com This is determined by the interplay of inductive and resonance effects. libretexts.org
Activating Groups : These groups donate electron density to the ring, making it more nucleophilic and stabilizing the arenium ion intermediate. They typically direct incoming electrophiles to the ortho and para positions. quora.com
Deactivating Groups : These groups withdraw electron density from the ring, making it less nucleophilic and destabilizing the arenium ion. Most deactivators are meta-directing, with the notable exception of halogens, which are deactivators but ortho, para-directors. lumenlearning.comquora.com
For this compound, the directing effects are as follows:
-OCH₃ (Methoxy) : A strong activating group due to its ability to donate electrons via resonance (+R effect), which outweighs its inductive withdrawal (-I effect). It is a powerful ortho, para-director. minia.edu.eg
-F (Fluoro) and -I (Iodo) : Halogens are deactivating groups because their strong electron-withdrawing inductive effect (-I) is more significant than their electron-donating resonance effect (+R). libretexts.orgmasterorganicchemistry.com However, the resonance donation, though weaker, directs incoming electrophiles to the ortho and para positions. libretexts.org
When multiple substituents are present, the most powerful activating group generally controls the position of the incoming electrophile. youtube.com In this molecule, the methoxy group is the strongest activator and will direct substitution primarily to its open ortho position (C4) and its para position (C6).
Nucleophilic Aromatic Substitution (SNAr) at Halo-substituted Positions
Nucleophilic aromatic substitution (SNAr) is a pathway for substituting a leaving group on an aromatic ring with a strong nucleophile. This reaction is the mechanistic inverse of EAS: the aromatic ring acts as an electrophile and is attacked by a nucleophile. masterorganicchemistry.com The reaction is facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. masterorganicchemistry.com
In this compound, both fluorine and iodine can potentially serve as leaving groups. The SNAr mechanism proceeds via a two-step addition-elimination process. nih.gov
The hallmark of the SNAr mechanism is the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. nih.gov This complex forms when the nucleophile attacks the carbon atom bearing the leaving group, creating a carbanion. The negative charge is delocalized across the aromatic ring and is stabilized by any EWGs present at the ortho and para positions. The reaction is completed when the leaving group is expelled, restoring the ring's aromaticity.
For a nucleophile to attack this compound at either C1 (displacing iodide) or C2 (displacing fluoride), a Meisenheimer complex would form. However, the substituents are not optimally placed for strong stabilization. For an attack at C2 (the site of the fluorine), the methoxy group is meta, and the iodo group is ortho. An EWG is most effective at the ortho or para position. While iodine has an inductive withdrawing effect, it is not as powerful as groups like nitro (-NO₂). The electron-donating resonance effect of the methoxy group would be destabilizing to the negative charge of the intermediate.
The rate of SNAr reactions is highly dependent on three factors: the strength of the electron-withdrawing groups on the ring, the nature of the leaving group, and the strength of the nucleophile.
Ring Substituents : Electron-withdrawing groups increase the rate of SNAr by stabilizing the negatively charged Meisenheimer intermediate. masterorganicchemistry.com Conversely, electron-donating groups, like the methoxy group in this molecule, decrease the rate by destabilizing this intermediate.
Leaving Group : A surprising feature of SNAr is the leaving group trend. For halogens, the typical reactivity order is F > Cl > Br > I. masterorganicchemistry.com This is because the rate-determining step is the initial nucleophilic attack, not the breaking of the carbon-halogen bond. Fluorine's high electronegativity makes the carbon it is attached to highly electrophilic and thus more susceptible to attack. masterorganicchemistry.comyoutube.com Therefore, in a competitive scenario on a suitably activated ring, fluoride (B91410) is often the best leaving group.
Nucleophile : Strong nucleophiles are required to initiate the attack on the electron-deficient ring.
Table 2: Electronic Effects of Substituents on this compound in SNAr
| Substituent | Position | Role in SNAr | Effect on Meisenheimer Complex Stability |
|---|---|---|---|
| -OCH₃ | C3 | Electron-donating (resonance) | Destabilizing |
| -I | C1 | Potential Leaving Group / Weakly Activating (inductive) | Weakly Stabilizing (if attack is at C2 or C6) |
Radical Reaction Pathways for Functionalization
The carbon-iodine bond in this compound is the weakest point in the molecule, predisposing it to cleavage and the formation of radical species. These highly reactive intermediates are pivotal in forming new carbon-carbon and carbon-heteroatom bonds.
Generation and Reactivity of Aryl Radicals Derived from Iodoarenes
Aryl radicals are highly reactive intermediates that are central to a variety of organic transformations. semanticscholar.org The generation of the 2-fluoro-3-methoxyphenyl radical from its iodoarene precursor can be achieved through several modern synthetic methods that avoid the use of toxic reagents like tin hydrides. unirioja.esresearchgate.net
One common approach is the use of photoredox catalysis, where a photocatalyst, upon excitation by visible light, can induce a single-electron transfer (SET) to the iodoarene. researchgate.netrsc.org This process leads to the formation of a radical anion, which then rapidly fragments, cleaving the weak carbon-iodine bond to release the aryl radical and an iodide anion. Another method involves the reduction of the iodoarene using nucleophilic bases or other chemical reductants. rsc.org Hypervalent iodine compounds can also be used to generate aryl radicals under mild conditions through SET reduction. nih.gov
Once generated, the 2-fluoro-3-methoxyphenyl radical is a potent intermediate for forming new chemical bonds. Its reactivity is governed by the electronic properties of the substituents. The methoxy group is electron-donating, while the fluorine atom is electron-withdrawing, creating a specific electronic profile that influences its subsequent reactions.
Halogen Atom Transfer (XAT) and Hydrogen Atom Transfer (HAT) Processes
The generated 2-fluoro-3-methoxyphenyl radical can participate in propagation steps involving either Halogen Atom Transfer (XAT) or Hydrogen Atom Transfer (HAT). unirioja.es
Halogen Atom Transfer (XAT) is a process where the aryl radical abstracts a halogen atom from another molecule. This is particularly relevant in radical chain reactions. The feasibility of an XAT process is determined by the relative bond dissociation energies (BDEs) of the carbon-halogen bonds involved. rsc.org For instance, the aryl radical could abstract a halogen from a suitable donor to propagate a radical chain. The use of α-aminoalkyl radicals has emerged as an efficient way to activate carbon-halogen bonds via XAT. unirioja.es
Hydrogen Atom Transfer (HAT) is a fundamental process where the aryl radical abstracts a hydrogen atom from a donor molecule. scripps.edu The C(sp²)-H bond formed is thermodynamically strong, making HAT a favorable process when the hydrogen donor has a weaker C-H bond. rsc.org The ability of an aryl radical to perform HAT is a key step in many C-H functionalization reactions. rsc.org However, many common organic solvents have C-H bonds that are susceptible to HAT, which can lead to undesired side reactions. reddit.com The polarity of the radical and the hydrogen donor also plays a crucial role; matching the polarities of the reactants can lead to more favorable reaction kinetics. scripps.edu
Mechanism of Radical Addition to Unsaturated Systems
The 2-fluoro-3-methoxyphenyl radical can readily add to unsaturated systems like alkenes and alkynes. This radical addition is a key step in forming more complex molecular structures. The mechanism begins with the attack of the electrophilic or nucleophilic aryl radical onto the π-system of the unsaturated molecule. youtube.com
This addition creates a new carbon-carbon bond and generates a new radical intermediate, typically on the adjacent carbon atom of the former double or triple bond. This newly formed radical can then be trapped by another species in the reaction mixture, such as a hydrogen atom donor or a halogen atom source, to yield the final product. nih.gov Alternatively, in the presence of a suitable trapping agent like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), the intermediate adduct radical can be intercepted to form oxyarylated products. nih.gov
Transition Metal-Catalyzed Reaction Mechanisms
Transition metal catalysis provides a powerful and versatile platform for the functionalization of this compound. Palladium, nickel, and copper catalysts are commonly employed in cross-coupling reactions where the carbon-iodine bond is selectively activated. uva.esacs.org
Oxidative Addition and Reductive Elimination Steps in Catalytic Cycles
The catalytic cycle of a typical cross-coupling reaction, such as the Suzuki-Miyaura or Negishi coupling, fundamentally involves two key steps: oxidative addition and reductive elimination. uva.esacs.orgbeilstein-journals.org
Oxidative Addition: The cycle initiates with the oxidative addition of the C-I bond of this compound to a low-valent transition metal center, typically M(0) (e.g., Pd(0) or Ni(0)). In this step, the metal inserts itself into the carbon-iodine bond, breaking it and forming two new bonds: M-C and M-I. This process increases the oxidation state of the metal by two (e.g., from Pd(0) to Pd(II)). The rate of this step can be influenced by the electronic nature of the aryl iodide; electron-rich aryl iodides may undergo oxidative addition more slowly. uva.es
Reductive Elimination: Following a transmetalation step (where a second organic group is transferred to the metal center from an organometallic reagent), the two organic fragments are joined together in the reductive elimination step. This step forms the new carbon-carbon bond of the desired product and regenerates the low-valent metal catalyst, which can then re-enter the catalytic cycle. uva.esbeilstein-journals.org The oxidation state of the metal decreases by two during this process (e.g., from Pd(II) to Pd(0)). thieme-connect.com
Ligand Effects on Regioselectivity and Reactivity
The ligands coordinated to the transition metal center play a crucial role in modulating its reactivity, selectivity, and stability. The choice of ligand can significantly impact the outcome of a catalytic reaction involving this compound.
Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), can influence the catalytic cycle in several ways:
Reactivity: The electronic and steric properties of the ligand affect the electron density at the metal center. Electron-donating ligands can increase the rate of oxidative addition, while bulky ligands can facilitate reductive elimination. uva.es
Selectivity: In cases where multiple reaction pathways are possible, the ligand can direct the reaction towards a specific product (regioselectivity or chemoselectivity). For example, certain phosphine (B1218219) ligands have been shown to be critical for achieving high yields and selectivity in Negishi cross-coupling reactions by promoting the desired cross-coupling over undesired homo-coupling. uva.es
The interplay between the metal, the substrate, and the ligand is therefore critical in designing efficient and selective transition metal-catalyzed transformations.
Computational and Theoretical Chemistry Studies of 2 Fluoro 1 Iodo 3 Methoxybenzene
Mechanistic Modeling of Reaction Pathways
Elucidation of Transition States and Intermediates
Without dedicated research on this specific compound, any attempt to create the article would involve speculation or the use of data from related but distinct molecules, which would violate the instructions to focus solely on 2-Fluoro-1-iodo-3-methoxybenzene (B6230651).
Analysis of Free Energy Landscapes and Reaction Barriers
The reactivity of this compound in various chemical transformations, such as electrophilic or nucleophilic aromatic substitution, is governed by the free energy landscape of the reaction pathway. Computational chemistry provides powerful tools to map these landscapes and identify the transition states and intermediates that control the reaction rate and outcome.
Methodology:
Density Functional Theory (DFT) is a widely used quantum mechanical method for calculating the electronic structure and energetics of molecules. By employing a suitable functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311+G(d,p)), the geometries of reactants, products, intermediates, and transition states can be optimized. Frequency calculations are then performed to confirm the nature of these stationary points (minima for stable species, first-order saddle points for transition states) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.
Expected Findings:
A typical free energy profile for a reaction involving this compound would be constructed by plotting the relative Gibbs free energy against a reaction coordinate, which represents the progress of the reaction. The height of the energy barrier, or activation energy (ΔG‡), determines the reaction rate. For instance, in an electrophilic aromatic substitution, the formation of the sigma complex (arenium ion) is often the rate-determining step. The stability of this intermediate is heavily influenced by the electronic effects of the substituents.
Illustrative Data Table for a Hypothetical Reaction:
The following table illustrates the kind of data that would be generated from a computational study on the free energy of a hypothetical reaction of this compound.
| Stationary Point | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |
| Reactants | 0.0 | 0.0 |
| Transition State | +20.5 | +22.1 |
| Intermediate | +5.2 | +6.8 |
| Products | -15.3 | -13.9 |
Note: The values in this table are hypothetical and for illustrative purposes only.
The analysis of the free energy landscape would reveal the most probable reaction pathways and help in understanding the regioselectivity of reactions. For example, the positions ortho, meta, or para to the existing substituents would exhibit different activation barriers for an incoming electrophile.
Solvent Effects and Implicit Solvation Models in Computational Studies
Reactions are typically carried out in a solvent, which can significantly influence reaction rates and equilibria. Computational models can account for these effects using either explicit or implicit solvation models.
Methodology:
Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the SMD model, are computationally efficient methods to incorporate the bulk effects of a solvent. rsc.org In these models, the solute molecule is placed in a cavity within a continuous dielectric medium that represents the solvent. rsc.orgnih.gov The electrostatic interactions between the solute and the solvent are then calculated self-consistently with the solute's electronic structure. This approach allows for the calculation of solvation free energies, which can be added to the gas-phase energies to obtain solution-phase energetics. rsc.org
Expected Findings:
The use of an implicit solvation model would provide insights into how the polarity of the solvent affects the stability of the reactants, transition states, and products. For reactions involving charge separation or charge concentration in the transition state, polar solvents are expected to lower the activation energy, thereby accelerating the reaction. youtube.com For this compound, the choice of solvent could influence the outcome of reactions where ionic intermediates are formed.
Illustrative Data Table for Solvent Effects on a Hypothetical Reaction Barrier:
| Solvent | Dielectric Constant (ε) | Calculated Activation Energy (ΔG‡, kcal/mol) |
| Gas Phase | 1.0 | 22.1 |
| Toluene | 2.4 | 20.8 |
| Tetrahydrofuran (THF) | 7.5 | 18.5 |
| Acetonitrile | 37.5 | 16.2 |
Note: The values in this table are hypothetical and for illustrative purposes only.
These calculations would demonstrate the importance of selecting an appropriate solvent for a desired reaction outcome and would aid in the interpretation of experimental kinetic data.
Development and Application of Predictive Reactivity Models
Predictive models based on computational chemistry can provide a powerful tool for understanding and forecasting the reactivity of molecules like this compound without the need for extensive experimental work.
Correlation of Computational Descriptors with Experimental Observations
A key application of computational chemistry is to establish quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR). This involves correlating calculated molecular descriptors with experimentally observed properties, such as reaction rates or equilibrium constants.
Methodology:
A variety of electronic and structural descriptors for this compound can be calculated using DFT. These include:
Atomic charges: (e.g., Mulliken, Hirshfeld, Natural Bond Orbital [NBO]) on the aromatic carbon atoms can indicate sites susceptible to electrophilic or nucleophilic attack. nih.gov
Frontier Molecular Orbitals (FMOs): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. A higher HOMO energy suggests greater nucleophilicity, while a lower LUMO energy indicates greater electrophilicity. researchgate.net
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. chemrxiv.org
These calculated descriptors for a series of related compounds can then be correlated with experimental data using statistical methods.
Expected Findings:
For a series of substituted iodoanisoles, a strong correlation might be found between the calculated charge on a specific aromatic carbon and the logarithm of the rate constant for an electrophilic substitution at that position. nih.gov Such a correlation would allow for the prediction of reactivity for new, un-synthesized derivatives.
Illustrative Data Table for Correlation of a Computational Descriptor with Reactivity:
| Substituent (X) on a Related Anisole (B1667542) | Calculated Hirshfeld Charge at C4 | Experimental log(k/k₀) |
| -OCH₃ | -0.15 | 1.5 |
| -CH₃ | -0.12 | 0.8 |
| -H | -0.10 | 0.0 |
| -Cl | -0.08 | -0.5 |
| -NO₂ | -0.05 | -3.0 |
Note: The values in this table are hypothetical and for illustrative purposes only.
Hammett Studies and Electronic Effects on Reaction Rates
The Hammett equation is a classic example of a linear free-energy relationship that quantifies the effect of substituents on the reactivity of aromatic compounds. chemeurope.comwikipedia.orgnumberanalytics.com It takes the form:
log(k/k₀) = σρ
where k is the rate constant for the substituted compound, k₀ is the rate constant for the unsubstituted compound, σ is the substituent constant that depends on the nature and position of the substituent, and ρ is the reaction constant that depends on the nature of the reaction. pharmacy180.com
Methodology:
While Hammett constants are experimentally derived, computational chemistry can be used to understand the underlying electronic basis for these parameters. rsc.org By calculating properties like atomic charges or electrostatic potentials for a series of substituted benzenes, correlations with Hammett σ values can be established. rsc.orgnih.gov
Expected Findings:
-F: Strongly electron-withdrawing by induction (-I), weakly electron-donating by resonance (+R).
-I: Weakly electron-withdrawing by induction (-I), weakly electron-donating by resonance (+R).
-OCH₃: Weakly electron-withdrawing by induction (-I), strongly electron-donating by resonance (+R).
A computational Hammett-style analysis would involve calculating the reaction rates or barriers for a series of reactions on related substituted anisoles and correlating these with the known Hammett constants of the substituents. This would allow for an estimation of the effective σ value for the combined substituent pattern in this compound and a prediction of its reactivity in various reaction types. The sign and magnitude of the reaction constant (ρ) obtained from such a study would provide insight into the charge development in the transition state of the reaction being studied. A positive ρ value indicates that the reaction is favored by electron-withdrawing groups, while a negative ρ value signifies that electron-donating groups accelerate the reaction. chemeurope.com
Derivatization and Functionalization Strategies for 2 Fluoro 1 Iodo 3 Methoxybenzene
Cross-Coupling Reactions as Versatile Synthetic Tools
Cross-coupling reactions have become indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. For a polysubstituted aromatic ring like 2-fluoro-1-iodo-3-methoxybenzene (B6230651), the primary challenge and opportunity lie in achieving chemoselectivity—reacting one site while leaving others untouched. The significant difference in the reactivity of the carbon-iodine (C-I) and carbon-fluorine (C-F) bonds is the key to this selectivity.
Palladium-Catalyzed Carbon-Carbon Bond Formation (e.g., Suzuki-Miyaura, Heck, Sonogashira)
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for creating C-C bonds. The general catalytic cycle for these reactions involves the oxidative addition of an organohalide to a Pd(0) complex, followed by transmetalation (for Suzuki-Miyaura) or olefin/alkyne insertion (for Heck/Sonogashira), and concluding with reductive elimination to yield the product and regenerate the Pd(0) catalyst. libretexts.org
The Suzuki-Miyaura reaction couples an organohalide with an organoboron compound. The Heck reaction forms a new C-C bond by coupling an organohalide with an alkene. libretexts.orgrsc.org The Sonogashira reaction joins an organohalide with a terminal alkyne, typically using both palladium and copper co-catalysts. organic-chemistry.orgwikipedia.orglibretexts.org
Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Coupling Partner | Typical Catalyst/Precatalyst | Base | Key Features |
| Suzuki-Miyaura | Boronic acid / ester | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Tolerant of many functional groups; wide availability of boronic acids. |
| Heck | Alkene | Pd(OAc)₂, PdCl₂ | Et₃N, K₂CO₃, NaOAc | Forms substituted alkenes; regioselectivity can be controlled. |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ / CuI | Et₃N, Piperidine | Creates aryl- and vinyl-alkynes; mild reaction conditions. libretexts.org |
In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows a well-established trend: I > Br > OTf > Cl >> F. wikipedia.org This reactivity difference is fundamental to achieving selectivity with polyhalogenated substrates. For this compound, the carbon-iodine bond is significantly more susceptible to oxidative addition to a Pd(0) center than the highly stable carbon-fluorine bond.
Therefore, Suzuki-Miyaura, Heck, and Sonogashira reactions are expected to proceed with high chemoselectivity at the C-1 position (the iodinated carbon). This allows for the introduction of aryl, vinyl, or alkynyl groups at this position while preserving the fluorine and methoxy (B1213986) substituents for potential subsequent transformations. For instance, coupling of aryl iodides in Sonogashira reactions can proceed at room temperature, whereas harsher conditions are needed for aryl bromides, highlighting the exceptional reactivity of the C-I bond. wikipedia.org This principle allows for the selective functionalization of iodo-substituted aromatics without disturbing other less reactive halogen atoms. sciforum.net
Stereochemical control is a critical aspect of many cross-coupling reactions, particularly the Heck reaction. In the arylation of alkenes, the stereochemistry of the resulting product is often dictated by the mechanism of carbopalladation and subsequent β-hydride elimination. While specific studies on this compound are not prevalent, general principles from Heck reactions on other substrates can be applied. For example, the reaction of aryl iodides with cyclic alkenes like 2,3-dihydrofuran (B140613) can be rendered highly enantioselective by using chiral ligands, such as those derived from amino acids like L-proline. rsc.org In reactions producing acyclic alkenes, it is often possible to control the formation of E or Z isomers by careful selection of catalysts, ligands, and reaction conditions. mdpi.com For Suzuki-Miyaura and Sonogashira reactions, which involve the formation of C(sp²)-C(sp²) and C(sp²)-C(sp) bonds respectively, stereocontrol is primarily relevant when creating products with axial chirality (atropisomers) or when the coupling partners themselves contain stereocenters.
Copper-Mediated Coupling Reactions
Copper-catalyzed or -mediated reactions provide a powerful alternative and complement to palladium-based methods. Copper catalysis is particularly known for C-O, C-S, and C-N bond formation (Ullmann condensation) but is also effective for C-C bond formation, including Sonogashira-type couplings. mdpi.comorganic-chemistry.org
In the context of this compound, the C-I bond is the active site for copper-mediated transformations. A copper(I) salt, such as CuI, can react with an aryl iodide to facilitate coupling with a variety of nucleophiles. nih.gov Ligand-free, copper-catalyzed cross-coupling reactions between aryl iodides and terminal alkynes have been developed, using catalysts like Cu₂O, which offer a cost-effective alternative to palladium systems. organic-chemistry.org These methods exhibit broad functional group tolerance, making them suitable for complex substrates. Given the high reactivity of aryl iodides, these copper-mediated couplings would be expected to occur exclusively at the C-1 position of this compound. nih.gov
Regioselective C-H Functionalization Adjacent to Halogens or Methoxy Groups
Direct C-H functionalization has emerged as a highly efficient synthetic strategy, avoiding the need for pre-functionalized starting materials. In a substituted benzene (B151609) ring like this compound, there are three C-H bonds at the C-4, C-5, and C-6 positions, each with a unique electronic and steric environment. The regioselectivity of C-H activation is governed by a combination of electronic effects (directing groups) and steric hindrance. The methoxy group is a strong ortho-, para-directing group, which would electronically favor functionalization at the C-4 and C-6 positions. However, these positions are sterically hindered by the adjacent iodine and fluorine atoms, respectively.
Directed C-H Borylation and Arylation
Iridium-catalyzed C-H borylation is a premier method for converting C-H bonds into versatile C-B (boronic ester) bonds, which can then be used in subsequent reactions like Suzuki-Miyaura coupling. researchgate.net For anisole (B1667542) and its derivatives, C-H borylation typically yields a mixture of meta- and para-isomers. mdpi.com However, regioselectivity can be influenced by the steric and electronic properties of both the substrate and the catalyst system. For this compound, the C-5 position is meta to the methoxy group and electronically less activated. The ortho positions (C-4 and C-6) are sterically encumbered. Research on other anisole derivatives has shown that the use of bulky ligands or Lewis acids can steer the borylation to the para position (C-6 in this case, relative to the methoxy group) by modulating the electronic properties and steric interactions of the substrate-catalyst complex. mdpi.com Therefore, it is plausible that selective C-H borylation of this compound could be achieved at the C-5 or C-6 positions depending on the reaction conditions.
Directed C-H arylation offers a direct route to biaryl structures. While various directing groups are used to achieve high regioselectivity, the intrinsic directing ability of the methoxy group can be exploited. In principle, a palladium-catalyzed C-H/C-X coupling could functionalize the C-H bonds of this compound. Given the steric hindrance around the C-4 and C-6 positions, functionalization at the C-5 position might be favored under certain conditions. However, achieving selectivity over the much more reactive C-I bond would be a significant challenge and would likely require specialized catalytic systems designed for C-H activation in the presence of a more reactive C-I handle.
Transition Metal-Catalyzed C-H Activation for Direct Functionalization
While direct C-H activation on this compound itself is not extensively documented in readily available literature, the principles of transition metal-catalyzed C-H functionalization are well-established for related halo- and methoxy-substituted aromatic compounds. These methodologies offer a powerful and atom-economical approach to creating new carbon-carbon and carbon-heteroatom bonds, bypassing the need for pre-functionalized starting materials.
Palladium, rhodium, and iridium complexes are at the forefront of this field. Palladium catalysts, for instance, are known to facilitate the O-cyclization of N-methoxy aryl amides, forming C(sp³)–O and C(sp²)–C(sp³) bonds simultaneously with the assistance of the N-methoxy amide directing group. This type of transformation highlights the potential for intramolecular C-H functionalization on derivatives of this compound.
Rhodium catalysts, particularly Rh(III) complexes, are effective for the oxidative coupling of arenes with unsaturated partners like alkenes and alkynes. These reactions often proceed via a chelation-assisted mechanism, where a directing group on the aromatic ring positions the catalyst for selective C-H activation at the ortho position. Given the methoxy group on this compound, such directed functionalization could be a viable strategy.
Iridium-catalyzed C-H borylation is another highly valuable transformation. This reaction allows for the introduction of a boronate ester group onto the aromatic ring, which can then be further manipulated through a wide range of cross-coupling reactions. The regioselectivity of iridium-catalyzed borylation is often governed by steric factors, offering a complementary approach to other functionalization methods. Although direct application to this compound is not explicitly reported, the robustness of this methodology with other functionalized arenes suggests its potential applicability.
These transition metal-catalyzed C-H activation strategies represent a frontier in the functionalization of aromatic compounds. The strategic placement of the fluoro, iodo, and methoxy groups on the this compound ring provides a unique electronic and steric environment that could lead to novel reactivity and selectivity in such transformations, warranting further investigation.
Synthesis of Complex Molecular Architectures
The trifunctional nature of this compound, with its reactive iodine atom, activating methoxy group, and modifying fluorine atom, makes it a valuable precursor for the construction of elaborate molecular structures.
This compound as a Building Block for Multi-Step Organic Synthesis
The utility of this compound as a foundational element in multi-step synthesis is prominently demonstrated in the preparation of modulators for the prostacyclin (PGI2) receptor. In a documented synthetic route, this compound serves as a key arylating agent. It undergoes a palladium-catalyzed Buchwald-Hartwig amination reaction with a complex amine, tert-butyl (4-(hydroxymethyl)cyclohexyl)methylcarbamate. google.com This reaction, facilitated by a palladium catalyst (Pd2(dba)3) and a binaphthyl-based phosphine (B1218219) ligand (BINAP), selectively forms a new carbon-nitrogen bond at the site of the iodine atom. google.com The resulting N-aryl product is an advanced intermediate that can be further elaborated to yield the final, biologically active molecule. google.com
This example underscores the strategic importance of the iodo group for introducing nitrogen-containing moieties, a common feature in many pharmaceutical compounds. The presence of the fluoro and methoxy groups on the benzene ring can influence the electronic properties and metabolic stability of the final product.
Preparation of Chiral Intermediates and Scaffolds
The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry. This compound can be effectively employed in the generation of chiral intermediates and scaffolds. In the aforementioned synthesis of PGI2 receptor modulators, the palladium-catalyzed amination reaction not only utilizes this compound as the aryl source but also incorporates a chiral component. google.com The reaction employs the chiral ligand BINAP, which is well-known for its ability to induce stereoselectivity in a variety of transformations.
The general principle involves reacting this compound with a chiral amine or using a chiral catalyst system to create a product with a defined stereochemistry. The resulting chiral arylated intermediate can then serve as a scaffold for the construction of more complex, enantiomerically enriched target molecules. The separation of individual isomers can be achieved through techniques such as chiral High-Performance Liquid Chromatography (HPLC) or recrystallization of diastereomeric mixtures. google.com The ability to introduce the 2-fluoro-3-methoxyphenyl moiety into a chiral framework is of significant interest for the development of new therapeutic agents with improved efficacy and reduced side effects. Some suppliers of fine chemicals also list this compound as a tool for the synthesis of chiral pharmaceuticals and agrochemicals. ekb.eg
Introduction of Additional Functionalities
The inherent functionalities of this compound serve as handles for the introduction of a wider array of chemical groups, further expanding its synthetic utility.
Amination and Sulfonylation of Halo-Methoxybenzene Derivatives
As previously discussed, the iodine atom in this compound is highly susceptible to palladium-catalyzed amination reactions. This allows for the direct introduction of primary and secondary amine functionalities, which are prevalent in biologically active compounds. A specific example involves the reaction with tert-butyl (4-(hydroxymethyl)cyclohexyl)methylcarbamate in the presence of a palladium catalyst and a suitable ligand. google.com
While direct sulfonylation of this compound is not explicitly detailed, general methods for the synthesis of sulfonamides from haloarenes are well-established and applicable. One common approach involves the reaction of an arylsulfonyl chloride with an amine. Although this often requires harsh conditions for the preparation of the sulfonyl chloride, alternative methods have been developed. For instance, metal-free oxidative coupling of sodium sulfinates with amines or the reaction of thiols with amines in the presence of an oxidizing agent provide milder routes to sulfonamides. Copper-catalyzed cross-coupling of sulfonamides with aryl halides has also emerged as a powerful technique, though the lower nucleophilicity of sulfonamides compared to amines can be a challenge.
The table below summarizes a general, representative reaction for the amination of this compound based on documented procedures.
| Reactants | Reagents and Conditions | Product | Reference |
| This compound, tert-Butyl (4-(hydroxymethyl)cyclohexyl)methylcarbamate | Pd2(dba)3, BINAP, NaOtBu, Toluene, 80 °C | tert-Butyl ((4-(((2-fluoro-3-methoxyphenyl)amino)methyl)cyclohexyl)methyl)carbamate | google.com |
Derivatization to Form Heterocyclic Systems
The reactive sites on this compound, particularly the carbon-iodine bond, are prime locations for initiating cyclization reactions to form heterocyclic systems. While specific examples starting directly from this compound are not prevalent in the searched literature, the principles of heterocycle synthesis from substituted haloarenes are broadly applicable.
Iodine-catalyzed intramolecular oxidative cyclization reactions of δ-alkynyl β-ketoesters are known to produce highly functionalized cyclopentanes. This demonstrates the ability of iodine to participate in cyclization processes. More relevant to heterocycle formation, iodine-promoted cyclization of tethered heteroatom-containing systems, such as 2-alkynylphenols or 2-alkynylanilines, leads to the formation of benzo[b]furans and indoles, respectively. These reactions typically proceed via an initial iodocyclization followed by elimination or further transformation.
Furthermore, hypervalent iodine(III) reagents can induce the intramolecular cyclization of α-(aryl)alkyl-β-dicarbonyl compounds to afford benzannulated and spirobenzannulated products. These strategies could be adapted to derivatives of this compound where a suitable tethered nucleophile is installed. For example, a derivative containing an alkyne or a dicarbonyl moiety could undergo intramolecular cyclization to generate novel fused heterocyclic scaffolds incorporating the 2-fluoro-3-methoxyphenyl unit.
Spectroscopic Characterization Techniques for Mechanistic and Structural Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Elucidation and Reaction Monitoring
NMR spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of 2-Fluoro-1-iodo-3-methoxybenzene (B6230651) and for tracking its transformations during chemical reactions. By analyzing the magnetic properties of its atomic nuclei, particularly ¹H, ¹³C, and ¹⁹F, a detailed picture of the molecule's connectivity and environment can be constructed.
Analysis of ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts and Coupling Patterns
The chemical shifts observed in ¹H, ¹³C, and ¹⁹F NMR spectra are highly sensitive to the electronic environment of each nucleus, providing critical information about the substituent effects on the benzene (B151609) ring. biophysics.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each carbon atom in the molecule. The carbon atom attached to the fluorine will show a large coupling constant (¹JCF), a characteristic feature of organofluorine compounds. The chemical shifts of the aromatic carbons are influenced by the inductive and resonance effects of the substituents. For instance, the carbon bearing the methoxy (B1213986) group will have a chemical shift influenced by the oxygen's electron-donating nature. nih.govresearchgate.net The presence of two ortho substituents can lead to a downfield shift for the methoxy carbon. researchgate.net
¹⁹F NMR Spectroscopy: With a natural abundance of 100% and high sensitivity, ¹⁹F NMR is a powerful tool for studying fluorinated compounds. biophysics.orgalfa-chemistry.com The chemical shift of the fluorine atom in this compound is indicative of its electronic environment. alfa-chemistry.comucsb.edu Coupling between the fluorine nucleus and adjacent protons (³JHF) provides further structural confirmation. The typical chemical shift range for aryl fluorides (-ArF) is between +80 to +170 ppm relative to CFCl₃. ucsb.edu
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted Multiplicity and Coupling Constants (Hz) |
|---|---|---|---|
| H-4 | 7.0 - 7.3 | - | ddd, J ≈ 8.0, 2.0, 1.0 |
| H-5 | 6.8 - 7.1 | - | t, J ≈ 8.0 |
| H-6 | 7.2 - 7.5 | - | ddd, J ≈ 8.0, 2.0, 1.0 |
| OCH₃ | 3.8 - 4.0 | 55 - 60 | s |
| C-1 | - | 90 - 100 | d, J(C-F) ≈ 5-10 |
| C-2 | - | 160 - 165 | d, ¹J(C-F) ≈ 240-250 |
| C-3 | - | 155 - 160 | d, J(C-F) ≈ 5-10 |
| C-4 | - | 115 - 120 | d, J(C-F) ≈ 2-5 |
| C-5 | - | 125 - 130 | s |
| C-6 | - | 130 - 135 | d, J(C-F) ≈ 2-5 |
| C-OCH₃ | - | 55 - 60 | q |
Note: Predicted values are based on typical ranges for substituted benzenes and may vary depending on the solvent and other experimental conditions. sigmaaldrich.comcarlroth.comresearchgate.netchemicalbook.com
Application of Two-Dimensional NMR (COSY, HSQC, HMBC) for Connectivity Assignment
To definitively assign the signals observed in one-dimensional NMR spectra, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent aromatic protons, confirming their positions relative to one another.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is crucial for assigning the proton signals to their corresponding carbon atoms in the benzene ring.
Dynamic NMR Studies for Conformational Analysis and Exchange Processes
Dynamic NMR (DNMR) studies can provide insights into the conformational flexibility of the methoxy group and any potential restricted rotation around the C-O bond. By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals. If the rotation of the methoxy group is slow on the NMR timescale at lower temperatures, separate signals for non-equivalent conformations might be observed. As the temperature increases, the rotation becomes faster, leading to the coalescence of these signals into a single, averaged signal. The analysis of these temperature-dependent spectral changes allows for the determination of the energy barriers associated with these conformational exchange processes.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are instrumental in identifying the functional groups present in this compound and gaining insights into its intermolecular interactions.
Characteristic Vibrational Modes of Fluoro, Iodo, and Methoxy Groups
Each functional group in this compound has characteristic vibrational frequencies that appear as distinct bands in the IR and Raman spectra.
Fluoro Group (C-F): The C-F stretching vibration typically appears in the region of 1000-1400 cm⁻¹. This band is usually strong in the IR spectrum.
Iodo Group (C-I): The C-I stretching vibration is found at lower frequencies, generally in the range of 500-600 cm⁻¹.
Methoxy Group (-OCH₃): The methoxy group exhibits several characteristic vibrations. The C-H stretching vibrations of the methyl group are observed around 2850-2960 cm⁻¹. The asymmetric and symmetric C-O-C stretching vibrations are typically found in the regions of 1200-1275 cm⁻¹ and 1000-1075 cm⁻¹, respectively.
Benzene Ring: The benzene ring itself has a series of characteristic vibrations, including C-H stretching (around 3000-3100 cm⁻¹), C=C stretching (in the 1450-1600 cm⁻¹ region), and out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern. royalsocietypublishing.orgtandfonline.comtandfonline.comoptica.orglibretexts.org
Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound
| Functional Group/Vibration | Typical Wavenumber Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak | Strong |
| Methoxy C-H Stretch | 2850 - 2960 | Medium | Medium |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong | Medium to Strong |
| C-F Stretch | 1000 - 1400 | Strong | Weak |
| Asymmetric C-O-C Stretch | 1200 - 1275 | Strong | Medium |
| Symmetric C-O-C Stretch | 1000 - 1075 | Medium | Weak |
| C-I Stretch | 500 - 600 | Medium | Strong |
| Out-of-plane C-H Bend | 700 - 900 | Strong | Weak |
Insights into Intermolecular Interactions and Hydrogen Bonding
While this compound does not possess a classic hydrogen bond donor, it can act as a hydrogen bond acceptor through the oxygen atom of the methoxy group and the fluorine atom. The presence of weak intermolecular interactions, such as C-H···O or C-H···F hydrogen bonds, can be inferred from shifts in the vibrational frequencies of the involved groups. nih.gov For example, the formation of a C-H···O hydrogen bond would typically cause a slight red shift (shift to lower frequency) and broadening of the C-O stretching band. nih.gov Halogen bonding, a noncovalent interaction involving the iodine atom, could also influence the vibrational spectra. researchgate.net The study of these subtle spectral changes, often in different solvents or at varying concentrations, can provide valuable information about the nature and strength of intermolecular forces in the condensed phase.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of organic compounds. In the analysis of this compound (C₇H₆FIO), MS provides the mass-to-charge ratio (m/z) of the parent molecule and its fragments, offering a virtual fingerprint of the compound.
Upon ionization, typically through electron impact (EI), the molecule loses an electron to form a molecular ion [M]⁺•. The molecular weight of this compound is 252.02 g/mol . Therefore, the molecular ion peak is expected to appear at an m/z of approximately 252. Due to the presence of iodine, which is monoisotopic (¹²⁷I), and fluorine, which is also monoisotopic (¹⁹F), the primary molecular ion peak will be distinct. However, the presence of the ¹³C isotope will result in a small M+1 peak.
The fragmentation pattern in the mass spectrum provides valuable structural information. The weakest bonds in the molecule are typically the first to break. In this compound, the C-I bond is the most labile due to its lower bond energy compared to C-F, C-O, and C-C bonds. Common fragmentation pathways for this compound are expected to include:
Loss of an iodine atom: This is often a primary fragmentation step for iodo-aromatic compounds, leading to a significant peak at m/z 125, corresponding to the [C₇H₆FO]⁺ fragment.
Loss of a methyl group: Cleavage of the methoxy group can result in the loss of a methyl radical (•CH₃), leading to a fragment ion at m/z 237.
Loss of a methoxy group: The entire methoxy group can be lost, resulting in a peak at m/z 221.
Loss of CO: Subsequent fragmentation of ions can involve the loss of carbon monoxide, a common fragmentation for phenolic ethers, leading to further daughter ions.
An illustrative table of expected major mass spectral fragments for this compound is provided below.
| m/z | Proposed Fragment Ion | Structural Formula |
| 252 | Molecular Ion | [C₇H₆FIO]⁺• |
| 237 | [M - CH₃]⁺ | [C₆H₃FIO]⁺ |
| 125 | [M - I]⁺ | [C₇H₆FO]⁺ |
Note: This table represents predicted fragmentation patterns based on the chemical structure and general principles of mass spectrometry. Actual experimental data may show variations.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise elemental composition of a molecule. By measuring the m/z value to several decimal places, HRMS can distinguish between ions that have the same nominal mass but different elemental formulas.
For this compound, the theoretical exact mass of the molecular ion [C₇H₆FIO]⁺• can be calculated using the most abundant isotopes of each element (¹²C, ¹H, ¹⁹F, ¹²⁷I, ¹⁶O). This high-precision mass measurement allows for the unambiguous confirmation of the molecular formula, differentiating it from any other potential compounds with the same nominal mass.
| Property | Value |
| Molecular Formula | C₇H₆FIO |
| Nominal Mass | 252 |
| Calculated Exact Mass | 251.9447 |
Note: The calculated exact mass is a theoretical value. Experimental HRMS data would be expected to be very close to this value, within a few parts per million (ppm).
Tandem Mass Spectrometry (MS/MS) for Structural Information
Tandem Mass Spectrometry (MS/MS) provides an even deeper level of structural detail by analyzing the fragmentation of a specific, pre-selected ion. researchgate.net In an MS/MS experiment, the molecular ion (or a major fragment ion) of this compound at m/z 252 would be isolated in the first mass analyzer. This selected ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller daughter ions. These daughter ions are then analyzed in a second mass analyzer.
This technique is particularly useful for confirming the connectivity of atoms within the molecule. For instance, by isolating the [M - I]⁺ ion (m/z 125) and subjecting it to MS/MS analysis, the resulting fragmentation pattern would provide information about the fluoro-methoxy-phenyl core, helping to confirm the relative positions of the fluorine and methoxy substituents.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Reaction Progress Monitoring
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. It is particularly useful for studying compounds containing chromophores, which are parts of a molecule that absorb light in the UV-Vis range. The benzene ring in this compound is a primary chromophore.
Analysis of Chromophores and Conjugated Systems
The UV-Vis spectrum of a substituted benzene derivative is characterized by absorption bands arising from π → π* transitions within the aromatic ring. The substitution pattern and the electronic nature of the substituents (fluoro, iodo, and methoxy groups) influence the position (λ_max) and intensity (molar absorptivity, ε) of these absorption bands.
General studies on substituted iodobenzenes indicate that the presence of an iodine atom can significantly influence the UV spectrum. cdnsciencepub.com The spectrum of this compound is expected to show characteristic absorption bands in the UV region, likely with maxima shifted compared to unsubstituted benzene.
| Expected UV-Vis Absorption Bands | Approximate λ_max (nm) | Transition |
| E2-band | ~230-250 | π → π |
| B-band | ~270-290 | π → π |
Note: The λ_max values are estimations based on the typical spectral data for substituted benzenes. The actual values would need to be determined experimentally.
Spectroscopic Studies of Complex Formation and Reaction Kinetics
UV-Vis spectroscopy is a valuable tool for monitoring the progress of chemical reactions involving this compound. If the starting material, intermediates, and products have distinct UV-Vis spectra, the change in absorbance at a specific wavelength can be used to follow the reaction kinetics. For example, in a substitution reaction where the iodine atom is replaced, the disappearance of the characteristic absorption of the iodobenzene (B50100) chromophore and the appearance of a new absorption corresponding to the product can be monitored over time.
Furthermore, if this compound participates in the formation of a colored complex, UV-Vis spectroscopy can be used to study the stoichiometry and stability of the complex. The formation of the complex would likely result in a new absorption band in the visible region, and the intensity of this band would be proportional to the concentration of the complex.
Future Directions and Emerging Research Avenues
Advancements in Sustainable and Green Synthesis of Halogenated Arenes
The synthesis of halogenated compounds, crucial intermediates in various chemical industries, is undergoing a green transformation. Traditional methods often rely on harsh reagents and environmentally harmful solvents. rsc.org The focus is now shifting towards more sustainable practices, which is directly relevant to the multi-step synthesis of complex molecules like 2-Fluoro-1-iodo-3-methoxybenzene (B6230651).
Development of Environmentally Benign Reagents and Catalysts
A major thrust in green chemistry is the replacement of hazardous reagents with safer alternatives. rsc.org For halogenations, this means moving away from elemental halogens and certain N-haloamides, which can be toxic and require chlorinated solvents, towards greener options. rsc.org
Recent research has highlighted the use of hydrogen peroxide in aqueous acetic acid with ammonium (B1175870) halides as a green method for generating electrophilic bromine and iodine (X⁺). researchgate.net This system offers yields and regioselectivity comparable to traditional N-bromosuccinimide methods for various aromatic heterocycles. researchgate.net Another innovative approach involves indole-based organocatalysts that facilitate the bromination of aromatics, including sensitive thioarenes, in non-polar, environmentally friendly solvents like heptane. rsc.org This method operates under mild conditions and avoids the oxidative side-reactions commonly seen with thioarenes. rsc.org
For fluorination, which is key to the "fluoro" aspect of this compound, potassium fluoride (B91410) is considered an ideal fluoride source due to its low cost and environmental impact. rsc.org Catalytic systems that enable the use of such benign salts are a significant area of development. Similarly, for iodination, methods that avoid harsh conditions are preferred. The Sandmeyer reaction, a classic method for introducing iodine onto an aromatic ring from a primary aromatic amine, can be performed simply by treating the corresponding diazonium salt with potassium iodide, avoiding the need for a copper catalyst. ncert.nic.in
| Halogenation Type | Traditional Reagent/Condition | Associated Issues | Green Alternative | Advantages |
|---|---|---|---|---|
| Bromination | Molecular Bromine (Br₂) | Highly toxic, corrosive | H₂O₂/NH₄Br in Acetic Acid | Benign solvent, safer reagents researchgate.net |
| Iodination | I₂ with strong oxidizers (e.g., HNO₃) | Reversible, requires harsh oxidants ncert.nic.in | Potassium Iodide (e.g., in Sandmeyer reaction) | Milder conditions, no catalyst needed ncert.nic.in |
| General (e.g., Thioarenes) | N-halosuccinimides in chlorinated solvents | Oxidative side-reactions, hazardous solvents rsc.org | Indole-based organocatalyst in heptane | High selectivity, avoids side-reactions, green solvent rsc.org |
Application of Flow Chemistry and Continuous Processing for Scalability
Transitioning from traditional batch processing to continuous flow chemistry represents a significant leap in manufacturing efficiency, safety, and scalability. halo.science This is particularly relevant for the production of high-value intermediates like this compound. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and mixing, which can lead to higher yields, improved purity, and enhanced safety, especially when dealing with hazardous reagents or exothermic reactions. halo.science
The ability to scale operations from pilot plants (e.g., 100+ kg/day ) to full production is a key driver for adopting continuous systems. halo.science For complex, multi-step syntheses, flow chemistry can streamline the process, reduce manual handling, and minimize waste. While the direct application of flow chemistry to the synthesis of this compound is not yet widely published, the principles are broadly applicable to the synthesis of halogenated arenes. The fine chemical and pharmaceutical industries are increasingly looking to implement these technologies to improve cost-effectiveness and process control. halo.science
Exploration of Novel Catalytic Systems for Enhanced Selectivity
Achieving high selectivity—controlling where and how a reaction occurs—is a central goal in modern synthesis. For a molecule with multiple potential reaction sites like this compound, selective functionalization is paramount.
Asymmetric Synthesis and Enantioselective Functionalization
Asymmetric synthesis, the creation of chiral molecules in an enantiomerically pure form, is fundamental to the pharmaceutical industry. While this compound itself is not chiral, it can be a precursor to chiral molecules through enantioselective reactions. Research in this area focuses on developing chiral catalysts that can differentiate between prochiral faces or positions on a molecule.
For instance, organocatalysis has emerged as a powerful tool for asymmetric reactions. researchgate.net A squaramide organocatalyst, combined with N-iodosuccinimide (NIS) and hydrogen peroxide, has been used for the asymmetric oxidative lactonization to create spiro-fused 2-oxindoles with high enantioselectivity. researchgate.net Similarly, gold-catalyzed intramolecular hydroarylation using chiral ligands has enabled the highly enantioselective synthesis of dithia nih.govhelicenes. nih.gov Asymmetric halocyclization of olefins is another important strategy for constructing a wide array of chiral molecular structures. nih.gov These examples, while not directly involving this compound, demonstrate the potential for creating complex, chiral molecules from halogenated aromatic starting materials through advanced catalytic methods. rsc.org
Biocatalysis for Regio- and Stereoselective Transformations
Enzymes are nature's catalysts, offering unparalleled selectivity under mild, environmentally friendly conditions. researchgate.net The use of halogenases in biocatalysis is a rapidly growing field with immense potential for the synthesis of complex halogenated compounds. nih.govchemrxiv.org
Flavin-dependent halogenases (FDHs) are particularly noteworthy for their ability to catalyze the site-selective halogenation of electron-rich aromatic compounds. nih.govresearchgate.net These enzymes use a flavin cofactor (FADH₂) and a simple halide salt (e.g., Cl⁻, Br⁻, I⁻) to halogenate specific positions on a substrate, guided by molecular recognition within the enzyme's active site rather than by the inherent electronic preferences of the substrate. nih.govchemrxiv.org Researchers have successfully engineered FDHs to alter their substrate scope and regioselectivity, and have even fused them with flavin reductase enzymes to improve catalytic efficiency in vivo. nih.gov This offers a pathway to selectively halogenate precursors to molecules like this compound in a highly controlled and sustainable manner. Furthermore, FDHs have been shown to perform enantioselective reactions, including desymmetrization and atroposelective halogenation, highlighting their versatility. nih.gov
| Enzyme Type | Reaction Type | Selectivity Achieved | Significance |
|---|---|---|---|
| Flavin-Dependent Halogenase (FDH) | Aromatic Halogenation | Site-selective chlorination, bromination, and iodination researchgate.net | Offers catalyst-controlled regioselectivity, overriding substrate's natural reactivity nih.govchemrxiv.org |
| Engineered FDH | Enantioselective Halogenation | Desymmetrization, atroposelective halogenation, halocyclization nih.gov | Enables the creation of chiral halogenated compounds |
| FeII/αKG-dependent Halogenases | C-H Activation/Halogenation | Regioselective chlorination at specific aliphatic positions (e.g., C4 vs. C5) biorxiv.org | Demonstrates precise control over C-H activation on flexible chains biorxiv.org |
| FDH-Flavin Reductase Fusions | In vivo Biocatalysis | Increased product titers nih.gov | Improves the efficiency of biocatalytic systems in host organisms nih.gov |
Integrated Computational and Experimental Approaches for Reaction Discovery
The synergy between computational chemistry and experimental work is accelerating the discovery and optimization of new chemical reactions. princeton.edu Density Functional Theory (DFT) calculations, for example, allow chemists to model reaction pathways, predict transition state energies, and understand the factors controlling selectivity before ever stepping into the lab. researchgate.netresearchgate.net
This integrated approach is particularly valuable for complex catalytic cycles, such as those in palladium-catalyzed cross-coupling reactions, which are frequently used to functionalize aryl halides like this compound. researchgate.netnih.gov DFT studies have been used to elucidate the mechanisms of oxidative addition, transmetalation, and reductive elimination—the three key steps in a Suzuki-Miyaura coupling. nih.gov For example, calculations have shown that for the coupling of iodobenzene (B50100), the oxidative addition step is generally facile, while the transmetalation step can be the rate-determining step. researchgate.netnih.gov
Computational studies also guide the design of new catalysts and reaction conditions. For instance, theoretical and experimental work on Sb(V) complexes has demonstrated their ability to directly activate and functionalize aromatic C–H bonds, a previously underexplored reactivity pattern. rsc.orgresearchgate.net By predicting reaction barriers and intermediate stabilities, computation helps to rationalize experimental outcomes and propose new avenues for exploration, such as achieving regioselective C-H functionalization through noncovalent interactions. nih.govacs.org This powerful combination of theory and practice is essential for tackling long-standing challenges in synthesis and for discovering the next generation of reactions applicable to complex molecules. rsc.orgresearchgate.net
Machine Learning in Reaction Prediction and Optimization
The complexity of reactions involving polyfunctionalized aromatic compounds like this compound presents a significant challenge for traditional synthetic planning. The presence of three distinct functional groups—a fluorine atom, an iodine atom, and a methoxy (B1213986) group—on the benzene (B151609) ring leads to a multitude of potential reaction pathways and competing side reactions. Machine learning (ML) has emerged as a powerful tool to navigate this complexity, offering predictive models that can forecast reaction outcomes and optimize conditions with a high degree of accuracy. beilstein-journals.orgsemanticscholar.org
ML models for reaction prediction are typically trained on large datasets of known chemical reactions. youtube.com These models learn the intricate relationships between reactants, reagents, catalysts, solvents, and the resulting products. For a compound such as this compound, an ML model could predict the major product of a given reaction by analyzing the electronic and steric effects of the substituents. For instance, in a cross-coupling reaction, the model would assess the likelihood of the reaction occurring at the C-I bond versus the C-F bond, taking into account the specific catalyst and ligands used.
A common approach in reaction prediction involves a two-step process. acs.org First, a set of plausible products is generated based on generalized reaction templates applied to the reactants. Then, an ML model scores each candidate product to determine the most likely outcome. acs.org The input for these models often includes quantum mechanical descriptors and molecular fingerprints that encode the structural and electronic properties of the molecules involved. youtube.comacs.org
Furthermore, ML algorithms can be integrated with high-throughput experimentation platforms to create closed-loop optimization systems. beilstein-journals.org These systems can autonomously vary reaction parameters such as temperature, concentration, and catalyst loading to find the optimal conditions for a desired outcome, such as maximizing the yield of a specific isomer or minimizing the formation of byproducts. This approach has been successfully applied to various reaction types, including C-C and C-N cross-coupling reactions, which are highly relevant for the functionalization of this compound. beilstein-journals.org
Below is an interactive data table illustrating how a machine learning model might predict the yield of a Suzuki-Miyaura cross-coupling reaction with this compound under different conditions.
Computational Screening for Novel Reagents and Pathways
In addition to predicting the outcomes of known reaction types, computational methods are increasingly being used to discover entirely new reagents and synthetic pathways. In silico screening allows for the rapid evaluation of vast virtual libraries of potential catalysts, ligands, and reactants, identifying promising candidates for experimental validation. This approach can significantly accelerate the discovery of novel transformations for molecules like this compound.
For instance, in the context of cross-coupling reactions, which are pivotal for modifying aryl halides, computational screening can be employed to identify novel phosphine (B1218219) ligands that enhance the catalytic activity of palladium or nickel complexes. chemrxiv.org By calculating key parameters such as the energies of oxidative addition and reductive elimination steps in the catalytic cycle for a large set of virtual ligands, researchers can pinpoint those that are predicted to be most effective for a specific substrate like this compound. chemrxiv.org This is particularly important for achieving site-selectivity, for example, in promoting coupling at the typically less reactive C-F bond over the C-I bond.
Computational screening is not limited to catalysts. It can also be used to explore novel reaction partners. For a molecule with the specific electronic and steric properties of this compound, in silico methods can screen libraries of potential coupling partners to predict their reactivity and selectivity. This can lead to the discovery of new synthetic routes to valuable derivatives that might not be accessible through conventional methods.
The data generated from these computational screenings can be vast. The table below provides a hypothetical example of a computational screening of different boronic acids for a Suzuki-Miyaura cross-coupling with this compound, with predicted reaction barriers and potential yields.
By leveraging these predictive and screening capabilities, computational chemistry and machine learning are poised to play an increasingly important role in the future of synthetic chemistry, enabling the more efficient and innovative use of complex building blocks like this compound.
Q & A
Q. What are the optimal synthetic routes for preparing 2-fluoro-1-iodo-3-methoxybenzene, and how can purity be validated?
- Methodological Answer : The compound can be synthesized via electrophilic iodination of 2-fluoro-3-methoxybenzene derivatives using iodine monochloride (ICl) or directed ortho-metalation strategies. For example, halogen exchange reactions on brominated precursors (e.g., 1-bromo-3-fluoro-2-methoxybenzene) with NaI in acetone under reflux may yield the iodinated product . Purity validation requires GC-MS for volatile impurities, HPLC for non-volatile byproducts, and NMR to confirm fluorine integrity. Cross-check with elemental analysis (C, H, N) ensures stoichiometric accuracy .
Q. How do the electronic effects of fluorine and methoxy groups influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The methoxy group (-OCH) acts as an electron-donating group, activating the aromatic ring toward electrophilic substitution, while fluorine (-F) is electron-withdrawing, directing iodine to the ortho/para positions. Computational studies (e.g., DFT calculations) can model charge distribution to predict regioselectivity in Suzuki-Miyaura or Ullmann couplings. Experimental validation involves comparing coupling yields using Pd catalysts (e.g., Pd(PPh)) with varying substrates (e.g., arylboronic acids) under controlled conditions .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer : Due to the iodine substituent’s light sensitivity and potential toxicity, store the compound at 2–8°C in amber vials under inert gas. Use fume hoods for synthesis and handling, and employ personal protective equipment (PPE) including nitrile gloves and safety goggles. Waste disposal must follow halogenated organic waste protocols. Safety data sheets (SDS) for analogous iodinated compounds (e.g., 1-iodo-2-nitro-4-(trifluoromethoxy)benzene) emphasize avoiding inhalation and skin contact .
Advanced Research Questions
Q. How can conflicting NMR data for this compound derivatives be resolved, particularly in distinguishing positional isomers?
- Methodological Answer : Contradictions in and NMR signals may arise from isomer formation (e.g., para vs. ortho substitution). Use 2D NMR techniques (COSY, HSQC, HMBC) to map coupling constants and confirm connectivity. For fluorine, - HOESY experiments can spatial correlations between F and adjacent protons. Compare experimental data with computational predictions (GIAO method in Gaussian) to validate assignments .
Q. What strategies mitigate side reactions during palladium-catalyzed functionalization of this compound?
- Methodological Answer : Competitive dehalogenation or proto-deiodination can occur under catalytic conditions. Mitigation strategies include:
- Catalyst Optimization : Use Pd/XPhos systems to enhance oxidative addition efficiency.
- Solvent Control : Polar aprotic solvents (e.g., DMF) stabilize Pd intermediates and reduce side reactions.
- Additives : Silver salts (AgCO) scavenge iodide byproducts, shifting equilibrium toward coupling .
Monitor reaction progress via TLC or in situ Raman spectroscopy to terminate reactions at optimal conversion.
Q. How can computational chemistry predict the environmental adsorption behavior of this compound on indoor surfaces?
- Methodological Answer : Molecular dynamics (MD) simulations can model interactions between the compound and common indoor surfaces (e.g., silica, cellulose). Parameters include van der Waals forces, hydrogen bonding (via methoxy oxygen), and halogen bonding (iodine-surface interactions). Experimental validation involves depositing the compound on surface analogs and analyzing adsorption kinetics using quartz crystal microbalance (QCM) or XPS .
Data Analysis and Experimental Design
Q. What statistical methods are appropriate for analyzing yield variations in the synthesis of this compound?
- Methodological Answer : Use factorial design of experiments (DoE) to assess variables (temperature, catalyst loading, solvent polarity). Analyze variance (ANOVA) identifies significant factors. For reproducibility, perform triplicate runs under optimized conditions and report confidence intervals. Contradictory yields (e.g., 85% vs. 70%) may stem from uncontrolled variables (humidity, reagent purity), requiring root-cause analysis via Ishikawa diagrams .
Q. How can researchers reconcile discrepancies between experimental and computational reactivity predictions for this compound?
- Methodological Answer : Discrepancies often arise from approximations in DFT functionals (e.g., B3LYP vs. M06-2X). Validate models by:
- Benchmarking : Compare computed activation energies with experimental Arrhenius data.
- Solvent Corrections : Apply SMD continuum models to account for solvent effects.
- Error Analysis : Calculate mean absolute deviations (MAD) across multiple functionals .
Safety and Compliance
Q. What are the ethical considerations in using halogenated benzene derivatives in academic research?
- Methodological Answer : Follow the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Ensure compliance with REACH and OSHA regulations for halogenated compounds. Document waste streams and avoid environmental release. For animal studies, obtain IACUC approval if derivatives are used in tracer studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
